![molecular formula C14H16N2O5 B7582189 N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B7582189.png)
N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide, also known as DOP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DOP is a synthetic molecule that was first synthesized in 2011 by researchers at the University of Illinois. Since then, DOP has been studied extensively for its potential use in treating a variety of diseases and disorders.
Mechanism of Action
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has also been shown to inhibit the activity of the protein AKT, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurodegenerative diseases, N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been shown to have neuroprotective effects and improve cognitive function. N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has also been shown to have anti-inflammatory effects and inhibit the production of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide in lab experiments is that it is a synthetic molecule that can be easily synthesized in large quantities. N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide is also relatively stable and can be stored for long periods of time. One limitation of using N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide. One area of research could focus on optimizing the synthesis process to make N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide more cost-effective and easier to produce. Another area of research could focus on identifying the specific enzymes and proteins that N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide targets and understanding their role in disease. Additionally, future research could explore the potential use of N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide in combination with other therapeutic agents to enhance its effectiveness.
Synthesis Methods
The synthesis of N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide involves a multi-step process that begins with the reaction of 2,6-dimethoxybenzoyl chloride with piperidine to form N-(2,6-dimethoxybenzoyl)piperidine. This intermediate is then reacted with phosgene to form N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide.
Scientific Research Applications
N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been studied for its potential use in treating a variety of diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease research, N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-9-4-3-5-10(21-2)12(9)14(19)15-8-6-7-11(17)16-13(8)18/h3-5,8H,6-7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYANUHSXBAVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2CCC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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